molecular formula C21H18N3Na3O15S4 B13749992 Trisodium 5-(acetylamino)-4-hydroxy-3-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate CAS No. 22094-98-0

Trisodium 5-(acetylamino)-4-hydroxy-3-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B13749992
CAS No.: 22094-98-0
M. Wt: 749.6 g/mol
InChI Key: SBUCRPOEIUCKIJ-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its naphthalene core, which is substituted with various functional groups, including sulfonic acid, acetylamino, hydroxy, and diazenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial fields.

Preparation Methods

The synthesis of 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) involves multiple steps, each requiring precise reaction conditions and reagents. The general synthetic route includes:

    Diazotization: The process begins with the diazotization of an aromatic amine, typically under acidic conditions using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative, which has been pre-functionalized with sulfonic acid groups.

    Acetylation: The resulting compound undergoes acetylation to introduce the acetylamino group.

    Sulfonation: Further sulfonation reactions are carried out to introduce additional sulfonic acid groups.

    Final Modifications:

Industrial production methods often involve large-scale batch processes, with careful control of reaction temperatures, pH, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The diazenyl group can be reduced to form amines using reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) has a wide range of scientific research applications:

    Chemistry: It is used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: The compound is employed in staining techniques for microscopy and in the study of biological tissues.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Similar compounds to 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) include:

    2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-: This compound has similar structural features but lacks the acetylamino and methoxy groups.

    2,7-Naphthalenedisulfonic acid, 3-[2-[3-(acetylamino)-4-[2-[2-sulfo-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]phenyl]diazenyl]-5-amino-4-hydroxy-6-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-: This compound has additional diazenyl groups and different substitution patterns.

The uniqueness of 2,7-Naphthalenedisulfonicacid,5-(acetylamino)-4-hydroxy-3-[2-[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-,sodium salt (1:3) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

22094-98-0

Molecular Formula

C21H18N3Na3O15S4

Molecular Weight

749.6 g/mol

IUPAC Name

trisodium;5-acetamido-4-hydroxy-3-[[4-methoxy-3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C21H21N3O15S4.3Na/c1-11(25)22-15-10-14(41(29,30)31)7-12-8-18(42(32,33)34)20(21(26)19(12)15)24-23-13-3-4-16(38-2)17(9-13)40(27,28)6-5-39-43(35,36)37;;;/h3-4,7-10,26H,5-6H2,1-2H3,(H,22,25)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;/q;3*+1/p-3

InChI Key

SBUCRPOEIUCKIJ-UHFFFAOYSA-K

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC(=C(C=C3)OC)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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